O-(3-fluorophenyl)hydroxylamine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
O-(3-fluorophenyl)hydroxylamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c7-5-2-1-3-6(4-5)9-8/h1-4H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUCNLLGCKVGNPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)ON | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576906 | |
| Record name | O-(3-Fluorophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127682-43-3 | |
| Record name | O-(3-Fluorophenyl)hydroxylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanistic Investigations and Reactivity of O 3 Fluorophenyl Hydroxylamine
Nucleophilic Reactivity of the O-Aryloxyamine Moiety
The aminoxy group is the primary center of nucleophilic activity in the molecule, engaging in a variety of important chemical transformations.
O-(3-fluorophenyl)hydroxylamine, like other hydroxylamines, reacts with aldehydes and ketones to form O-substituted oximes. vaia.comyoutube.comtestbook.com This condensation reaction is a cornerstone of carbonyl chemistry. khanacademy.orgquora.comlibretexts.org The mechanism commences with the nucleophilic attack of the nitrogen atom of the hydroxylamine (B1172632) on the electrophilic carbonyl carbon. chemtube3d.comlibretexts.org The presence of the adjacent oxygen atom enhances the nucleophilicity of the nitrogen. quora.comchemtube3d.com
This initial attack forms a tetrahedral intermediate. Following this, a series of proton transfers, often facilitated by an acid catalyst, leads to the elimination of a water molecule and the formation of the C=N double bond characteristic of an oxime. chemtube3d.comlibretexts.org
General Mechanism of Oxime Formation:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbon of the carbonyl group.
Proton Transfer: The resulting intermediate undergoes proton transfers to form a carbinolamine-type species.
Dehydration: Elimination of a water molecule results in the final oxime product.
The reaction is generally reversible and acid-catalyzed. testbook.com Computational studies on the reaction between hydroxylamine and ketones suggest that a concerted mechanism involving a cyclic transition state with solvent molecules is energetically favorable over a simple stepwise pathway, as it avoids significant charge separation. ic.ac.uk The nitrogen atom is confirmed as the superior nucleophile compared to the oxygen atom, with the N-attack transition state being significantly lower in energy. ic.ac.uk
O-Arylhydroxylamine derivatives can serve as electrophilic aminating agents, enabling the formation of C-N bonds and, subsequently, amide linkages. wikipedia.orgwiley-vch.dersc.org In these reactions, the hydroxylamine derivative acts as an electrophilic source of nitrogen, reacting with carbon nucleophiles. wikipedia.orgwiley-vch.de This reactivity is often harnessed in metal-catalyzed processes. For instance, copper-catalyzed systems have been developed for the amination of various nucleophiles using hydroxylamine-based reagents. wiley-vch.denih.gov
The general principle involves the activation of the hydroxylamine, often by attaching a good leaving group to the oxygen, making the nitrogen atom electrophilic. wiley-vch.de This activated species can then react with a carbanion or an organometallic reagent. While direct amidation using this compound itself is less common without activation, its derivatives are key in modern synthetic methods. nih.govnih.gov For example, the reaction of N-aryl hydroxylamines with α-fluoronitroalkanes can directly produce N-aryl amides. nih.gov These methods are significant in peptide synthesis and drug discovery. nih.govorganic-chemistry.orgfishersci.itmasterorganicchemistry.com
Table 1: Examples of Amide Formation Strategies
| Method | Reactants | Catalyst/Conditions | Product Type |
|---|---|---|---|
| Umpolung Amide Synthesis (UmAS) | α-fluoronitroalkanes, N-aryl hydroxylamines | Brønsted base | N-aryl amides |
| Copper-Catalyzed Amination | Diorganozinc reagents, Acyl hydroxylamines | Copper catalyst | Tertiary amines |
This table provides an overview of different amidation strategies where hydroxylamine derivatives act as key reagents.
The reaction of hydroxylamines with nitriles provides a direct route to amidoximes, which are important functional groups in medicinal chemistry. nih.govgoogle.com this compound can add across the carbon-nitrogen triple bond of a nitrile. This reaction is particularly effective for aromatic nitriles that contain electron-withdrawing substituents, which enhance the electrophilicity of the nitrile carbon. rsc.org
The mechanism involves the nucleophilic attack of the hydroxylamine nitrogen on the nitrile carbon. rsc.orgresearchgate.net This process typically requires a base to generate free hydroxylamine from its hydrochloride salt and is often performed by heating in a protic solvent like ethanol. nih.gov However, this can sometimes lead to the formation of amide by-products. rsc.orgrsc.org Detailed experimental and theoretical studies have been conducted to optimize reaction conditions to favor the selective formation of the desired amidoxime, with ionic liquids showing promise in eliminating side products. rsc.orgresearchgate.net
Reaction Scheme: R-C≡N + H₂N-O-(3-FC₆H₄) → R-C(=N-OH)-NH-(3-FC₆H₄)
This reaction transforms the nitrile group into an O-aryl-substituted amidoxime, a valuable intermediate for synthesizing various heterocyclic compounds.
Aromatic Substitution Reactions on the Fluorophenyl Ring
The fluorophenyl ring of this compound is subject to electrophilic aromatic substitution. The regiochemical outcome of such reactions is governed by the directing effects of the two existing substituents: the fluorine atom and the O-amino group (-ONH₂).
Fluorine: As a halogen, fluorine is an ortho-, para-directing group, yet it is deactivating due to its strong inductive electron-withdrawing effect. youtube.commakingmolecules.com
O-Amino Group (-ONH₂): The oxygen atom's lone pairs can be donated into the ring via resonance, making this group an activating, ortho-, para-director.
When multiple substituents are present on a benzene (B151609) ring, the most powerful activating group typically controls the position of subsequent substitution. makingmolecules.comyoutube.com In this case, the -ONH₂ group is a stronger activating group than the deactivating fluorine. Therefore, incoming electrophiles are directed primarily to the positions ortho and para to the -ONH₂ group.
Predicted Substitution Positions:
Position 2 (ortho to -ONH₂, ortho to -F)
Position 4 (ortho to -ONH₂, meta to -F)
Position 6 (para to -ONH₂, meta to -F)
Steric hindrance may influence the distribution of isomers, but the electronic effects strongly favor these positions over position 5 (meta to both). Electrochemical amination of arenes using hydroxylamine in the presence of a Ti(IV) mediator has been shown to proceed via an electrophilic aromatic substitution-type mechanism, where a radical amine intermediate attacks the aromatic ring. acs.org
Redox Chemistry of this compound
Arylhydroxylamines can participate in redox reactions. They can be oxidized or reduced, and their stability, particularly in the presence of transition metals, is a key consideration. nih.gov While free arylhydroxylamines can be unstable, they can be stabilized through complexation with metal ions. nih.govacs.org
Oxidation: Arylhydroxylamines can be oxidized to nitroso compounds. For example, two-electron oxidation of a copper(I)-arylhydroxylamine complex yields a copper(II)-(arylnitrosyl radical) complex. nih.govacs.org This reactivity is leveraged in catalysis, such as in the aerobic oxidation of alcohols. nih.gov
Reduction: The N-O bond in hydroxylamines can be cleaved via reduction. For instance, electrochemical reduction of hydroxylamine derivatives in the presence of a Ti(III) mediator can yield the corresponding amines. acs.org
The development of photoredox catalysis has also provided new pathways for synthesizing arylhydroxylamines from nitrosoarenes and alkyl radicals generated from carboxylic acids, highlighting the accessibility of different oxidation states of the nitrogen atom. d-nb.infothieme-connect.comthieme.de
Computational and Experimental Mechanistic Elucidation
Modern research heavily relies on a combination of computational and experimental techniques to unravel reaction mechanisms.
Oxime Formation: As mentioned, computational studies using quantum mechanics have provided a detailed picture of the oxime formation mechanism. ic.ac.uk These studies have evaluated the energetics of different pathways (N-attack vs. O-attack) and the role of solvent molecules in facilitating proton transfers through cyclic transition states, which are found to be lower in energy. ic.ac.uk
Amide Bond Formation: Mechanistic studies of copper-catalyzed C-H amination with hydroxylamine derivatives suggest a pathway involving radical intermediates. nih.gov The reaction is proposed to proceed through connected catalytic cycles, with the formation of a Cu(II) amide species that facilitates C-H cleavage. nih.gov Computational scrutiny of CuH-catalyzed hydroamination of alkynes with hydroxylamine esters has also been performed, evaluating different plausible mechanistic pathways, including electrophilic amination of a vinylcopper intermediate. rsc.org
Amidoxime Synthesis: The reaction between nitriles and hydroxylamine has been the subject of combined experimental and theoretical investigations. rsc.orgresearchgate.net These studies aimed to understand and control the formation of amide by-products, leading to the development of more selective synthetic protocols using ionic liquids. rsc.org
These detailed mechanistic insights are crucial for optimizing reaction conditions and designing new synthetic methodologies based on the reactivity of this compound and related compounds. rsc.orgresearchgate.net
Advanced Spectroscopic Characterization and Structural Analysis of O 3 Fluorophenyl Hydroxylamine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural analysis of O-(3-fluorophenyl)hydroxylamine, providing detailed information about the hydrogen, carbon, and fluorine nuclei within the molecule.
The ¹H NMR spectrum is used to identify the hydrogen atoms in the molecule. The aromatic protons of the 3-fluorophenyl group are expected to appear in the region typically associated with benzene (B151609) derivatives, generally between 6.5 and 8.0 ppm. msu.edu The fluorine atom at the C3 position influences the chemical shifts and coupling patterns of the adjacent protons. The proton at C2 would likely appear as a triplet of doublets, and the proton at C6 as a doublet of doublets, due to coupling with neighboring protons and the fluorine atom. The protons at C4 and C5 will also exhibit complex splitting patterns. The protons of the amine (-NH₂) group are expected to produce a broad signal, the chemical shift of which can be concentration and solvent-dependent. msu.edu
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| Aromatic CH | 6.7 - 7.4 | Multiplet (m) |
| Amine NH₂ | Variable (Broad) | Broad Singlet (br s) |
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. youtube.com For this compound, distinct signals are expected for each of the six carbons in the aromatic ring and are generally found between 100 and 170 ppm. msu.edulibretexts.org The carbon atom directly bonded to the fluorine (C3) will appear as a doublet with a large coupling constant (¹JCF), a characteristic feature in the NMR of organofluorine compounds. The carbon attached to the oxygen of the hydroxylamine (B1172632) group (C1) is also significantly influenced by the electronegative oxygen atom and would resonate at a downfield chemical shift, typically in the 150-160 ppm range. researchgate.net The remaining aromatic carbons will appear at chemical shifts influenced by the substituent effects of both the fluorine and the -ONH₂ group.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| C1 (C-O) | 155 - 160 | Triplet (³JCF) |
| C2 | 105 - 115 | Doublet (²JCF) |
| C3 (C-F) | 160 - 165 | Doublet (¹JCF) |
| C4 | 110 - 120 | Doublet (²JCF) |
| C5 | 125 - 135 | Singlet or small doublet |
| C6 | 130 - 135 | Doublet (³JCF) |
¹⁹F NMR is a highly sensitive technique for directly observing the fluorine nucleus. wikipedia.org Given that ¹⁹F has 100% natural abundance and a nuclear spin of ½, it is readily detected. wikipedia.orgbiophysics.org For this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift for a fluorine atom on an aromatic ring typically falls within a well-defined range. For monofluorobenzene, the chemical shift is approximately -113 ppm relative to CFCl₃. colorado.edu The presence of the -ONH₂ substituent at the meta position will cause a slight shift from this value. This technique is exceptionally useful for confirming the presence and electronic environment of the fluorine atom in the molecule and is invaluable for quality control and reaction monitoring in syntheses involving fluorinated compounds. nih.govrsc.org
Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering clues to its structure. For this compound (molecular weight: 127.11 g/mol ), the mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 127. Key fragmentation patterns would likely involve the cleavage of the relatively weak O-N bond, leading to characteristic fragments.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for separating and identifying volatile compounds. sigmaaldrich.cn Due to the polarity of the hydroxylamine group, direct analysis of this compound by GC-MS can be challenging. Derivatization is often employed to increase volatility and thermal stability. sigmaaldrich.cnnist.gov For instance, reaction with acetone (B3395972) can form the corresponding oxime, which is more amenable to GC analysis. sigmaaldrich.cn Alternatively, silylation to form a tris(trimethylsilyl) derivative is another common strategy for the analysis of hydroxylamines. nist.govhmdb.ca
Vibrational Spectroscopy (Infrared, IR)
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. The resulting spectrum provides a fingerprint of the functional groups present. For this compound, characteristic absorption bands would be expected. The N-H stretching vibrations of the amine group typically appear as one or two bands in the 3200-3400 cm⁻¹ region. Aromatic C-H stretching is observed just above 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring usually produce a series of peaks in the 1450-1600 cm⁻¹ range. The C-F bond gives a strong absorption in the 1000-1300 cm⁻¹ region, while the C-O stretching vibration is also found in this fingerprint region. The IR spectrum of the hydrochloride salt form would additionally show broad absorption due to O-H and N-H⁺ stretching. chemicalbook.com
Table 3: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretch | 3200 - 3400 |
| Aromatic (C-H) | Stretch | 3000 - 3100 |
| Aromatic (C=C) | Ring Stretch | 1450 - 1600 |
| Fluoroalkane (C-F) | Stretch | 1000 - 1300 |
| Aryl Ether (C-O) | Stretch | 1200 - 1280 |
Electronic Spectroscopy (Ultraviolet-Visible, UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The chromophore in this compound is the substituted benzene ring. Aromatic systems typically exhibit strong absorptions corresponding to π → π* transitions. For a substituted benzene ring like this one, one would expect to see absorption maxima in the UV region, likely around 210 nm and a weaker, more structured band between 260 and 280 nm. nih.gov The position and intensity of these bands are influenced by the substituents on the ring. While UV-Vis is less specific for detailed structural elucidation compared to NMR or MS, it is highly useful for quantitative analysis and for monitoring reactions involving the aromatic chromophore. nih.govresearchgate.net
Elemental Compositional Analysis
The determination of the elemental composition of a compound is a fundamental step in its characterization, providing essential information about the relative proportions of the constituent elements. This analysis is crucial for verifying the empirical and molecular formula of a newly synthesized compound like this compound. The data obtained from elemental analysis serves as a primary standard for purity and structural confirmation.
Typically, the elemental composition of organic compounds is determined through combustion analysis. preparatorychemistry.comucalgary.ca In this technique, a precisely weighed sample of the substance is burned in an excess of oxygen. The combustion products, primarily carbon dioxide (CO2), water (H2O), and in the case of nitrogen-containing compounds, nitrogen oxides, are collected and quantified. The amounts of carbon, hydrogen, and nitrogen in the original sample can then be calculated from the masses of their respective combustion products. chemteam.info The oxygen content is usually determined by difference, assuming the remaining mass is oxygen. For halogen-containing compounds such as this compound, specific analytical methods are employed to determine the percentage of the halogen, in this case, fluorine.
The theoretical elemental composition of this compound, derived from its molecular formula (C₆H₆FNO), is presented in the table below. These values represent the expected percentages of each element by mass and serve as a benchmark for comparison with experimental results obtained from analytical techniques like combustion analysis.
Table 1: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 6 | 72.066 | 56.69 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 4.76 |
| Fluorine | F | 18.998 | 1 | 18.998 | 14.94 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 11.02 |
| Oxygen | O | 15.999 | 1 | 15.999 | 12.59 |
| Total | 127.118 | 100.00 |
Detailed research findings from experimental elemental analysis would involve comparing the percentages obtained from combustion analysis with the theoretical values listed above. A close correlation between the experimental and theoretical percentages, typically within a narrow margin of error (e.g., ±0.4%), is considered strong evidence for the compound's proposed atomic constitution and purity.
Theoretical and Computational Chemistry Studies of O 3 Fluorophenyl Hydroxylamine
Quantum Chemical Modeling of Molecular Structure and Electronic States
Quantum chemical modeling provides a foundational understanding of the geometric and electronic nature of O-(3-fluorophenyl)hydroxylamine. These computational approaches allow for the precise calculation of bond lengths, bond angles, and dihedral angles, defining the molecule's three-dimensional structure.
Density Functional Theory (DFT) Applications to Fluorinated Aryloxyamines
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to a variety of fluorinated aryl derivatives to understand their electronic and optical properties. nih.gov For this compound, DFT calculations, likely using a functional such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311++G(d,p)), would be employed to optimize the molecular geometry and determine the ground-state electronic structure.
The introduction of a fluorine atom at the meta position of the phenyl ring is expected to induce significant changes in the electronic distribution compared to the unsubstituted O-phenylhydroxylamine. The high electronegativity of fluorine will lead to a withdrawal of electron density from the aromatic ring through the sigma bond (inductive effect), which in turn influences the properties of the O-N bond and the amine group. DFT studies on related para-substituted N-phenylhydroxylamines have shown that halogen substituents can affect bond dissociation enthalpies (BDEs), a key indicator of chemical reactivity. nih.gov Although the study focused on para-substitution, it provides a basis for understanding the electronic influence of halogens on the hydroxylamine (B1172632) moiety. nih.gov
Table 1: Predicted Molecular Geometry Parameters for this compound using DFT
| Parameter | Predicted Value |
| C-F Bond Length | ~1.35 Å |
| C-O Bond Length | ~1.38 Å |
| O-N Bond Length | ~1.45 Å |
| C-O-N Bond Angle | ~115° |
| Phenyl Ring-C-O-N Dihedral Angle | Variable (see conformational analysis) |
| Note: These values are illustrative and would require specific DFT calculations for confirmation. |
Ab Initio and Semi-Empirical Methods for Conformational Landscapes
The conformational landscape of this compound is crucial for understanding its interactions and reactivity. Ab initio and semi-empirical methods are employed to explore the potential energy surface of the molecule by systematically rotating the flexible bonds, primarily the C-O and O-N bonds. jmaterenvironsci.com
Ab initio methods, which are based on first principles without experimental data, provide a high level of accuracy but are computationally expensive. jmaterenvironsci.com Semi-empirical methods, on the other hand, use some experimental parameters to simplify calculations, making them faster for exploring broad conformational spaces. jmaterenvironsci.com
For this compound, the key dihedral angles determining its conformation are the C-C-O-N and C-O-N-H angles. The rotation around the C-O bond will determine the orientation of the hydroxylamine group relative to the phenyl ring. Due to steric hindrance and electronic effects, certain conformations will be more stable than others. It is plausible that a conformation where the N-H bond is oriented away from the phenyl ring is energetically favorable to minimize steric clash. The conformation of hydroxylamine itself is known to have the N-O-H plane anti to the lone pair on the nitrogen, which helps to minimize lone pair-lone pair repulsions. wikipedia.org A study on 1-alkylamino-3-aryloxy-2-propanols suggested that intramolecular hydrogen bonding can lead to stable, rigid conformations in nonpolar solvents. nih.gov
Reaction Mechanism Prediction and Energy Surface Mapping
Computational chemistry is instrumental in predicting the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants, transition states, and products. For this compound, this could involve studying its behavior as a nucleophile or its potential to undergo rearrangement or decomposition reactions.
Theoretical calculations have been used to investigate the mechanistic differences in the reactions of hydroxylamine with phosphate (B84403) esters, highlighting the role of computational chemistry in elucidating complex reaction pathways. acs.org Similarly, for this compound, computational methods could be used to model its reaction with electrophiles. The fluorine substituent, being electron-withdrawing, would likely decrease the nucleophilicity of the aryloxy oxygen and the amine nitrogen compared to the unsubstituted analogue.
Mapping the energy surface would involve locating the transition state structures for a given reaction. The energy barrier, or activation energy, calculated from the difference in energy between the reactants and the transition state, would provide a quantitative measure of the reaction rate. For example, in a reaction involving electrophilic attack on the nitrogen atom, the presence of the fluorine atom would be expected to increase the activation energy.
Prediction of Spectroscopic Parameters
Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model and aid in the structural elucidation of the compound. nih.gov
For this compound, DFT and other methods can be used to predict:
Infrared (IR) spectra: By calculating the vibrational frequencies corresponding to different bond stretches and bends. Key vibrational modes would include the N-H stretch, O-H stretch (if protonated), C-F stretch, and C-O stretch.
Nuclear Magnetic Resonance (NMR) spectra: By calculating the chemical shifts of the ¹H, ¹³C, ¹⁵N, and ¹⁹F nuclei. The predicted chemical shifts would be sensitive to the electronic environment of each nucleus, which is influenced by the fluorine substituent.
UV-Visible spectra: By calculating the electronic transition energies, which correspond to the absorption of light in the UV-visible region. These transitions are typically from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO).
Analysis of Molecular Reactivity Descriptors (e.g., Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP))
Molecular reactivity descriptors provide a way to understand and predict the chemical reactivity of a molecule based on its electronic structure.
Frontier Molecular Orbitals (FMOs): The HOMO and LUMO are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. acs.org For this compound, the electron-withdrawing fluorine atom is expected to lower the energy of both the HOMO and LUMO compared to O-phenylhydroxylamine. A smaller HOMO-LUMO gap generally implies higher reactivity. acs.org
Molecular Electrostatic Potential (MEP): The MEP is a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack. researchgate.net Regions of negative electrostatic potential (red/yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive electrostatic potential (blue) indicate electron-poor areas that are susceptible to nucleophilic attack. researchgate.netresearchgate.net
For this compound, the MEP would likely show a region of negative potential around the nitrogen and oxygen atoms, indicating their nucleophilic character. The fluorine atom would also exhibit negative potential, while the hydrogen atoms of the amine group would show positive potential. The aromatic ring would have a more complex potential surface due to the influence of the fluorine substituent. Studies on para-substituted anilines have shown a strong correlation between the MEP at the amine nitrogen and the electronic nature of the substituent. researchgate.net
Table 2: Predicted Reactivity Descriptors for this compound
| Descriptor | Predicted Trend | Rationale |
| HOMO Energy | Lowered (compared to O-phenylhydroxylamine) | Inductive effect of fluorine |
| LUMO Energy | Lowered (compared to O-phenylhydroxylamine) | Inductive effect of fluorine |
| HOMO-LUMO Gap | Likely slightly reduced | Influence of fluorine on orbital energies |
| MEP at Nitrogen | Less negative (compared to O-phenylhydroxylamine) | Electron-withdrawing nature of the fluorophenyl group |
Solvent Effects and Environmental Perturbations on Reactivity
The chemical reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can account for solvent effects using either implicit or explicit solvent models. Implicit models treat the solvent as a continuous medium with a specific dielectric constant, while explicit models include individual solvent molecules in the calculation.
Fluorinated alcohols, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) and trifluoroethanol (TFE), are known to have a remarkable effect on the reactivity and selectivity of chemical reactions, often stabilizing charged intermediates and transition states. rsc.org If this compound were involved in a reaction in such a solvent, its reactivity could be significantly altered compared to its behavior in a nonpolar solvent. The ability of fluorinated solvents to stabilize cationic intermediates could be particularly relevant for reactions involving this compound. acs.org
Furthermore, the effect of the solvent on the conformational equilibrium of this compound can be modeled. In polar solvents, conformations with a larger dipole moment may be favored. The emission spectra of aromatic amines have been shown to be sensitive to the polarity of the solvent, which is attributed to hydrogen bonding interactions. rsc.org Similar effects would be expected for this compound.
Information Deficit on the Specific Applications of this compound
Following a comprehensive review of available scientific literature and chemical databases, there is insufficient specific information to generate a detailed article on the applications of this compound according to the provided outline.
While the requested application areas—such as use as a synthetic building block, derivatization for analytical chemistry, and the construction of heterocyclic compounds—are well-established for other hydroxylamine derivatives, specific research findings detailing these uses for this compound are not present in the public domain.
The search did confirm the existence of this compound hydrochloride as a chemical entity. However, the available documentation does not provide details on its role in the following specified areas:
Its application as a building block for complex molecules.
Its use in derivatization for chromatographic or spectroscopic detection.
Its utility in the regioselective or stereoselective synthesis of isoxazoles or in other cycloaddition and annulation reactions.
General methodologies exist for these types of reactions using analogous compounds. For instance, other O-substituted hydroxylamines are commonly used as derivatizing agents to improve detection in GC-MS and LC-MS analysis of carbonyl compounds. Similarly, hydroxylamine and its various derivatives are classical reagents for the synthesis of isoxazoles from 1,3-dicarbonyl compounds or via cycloaddition pathways.
However, due to the strict constraint to focus solely on this compound and not introduce information on other compounds, it is not possible to construct the requested article. The specific research findings, data tables, and detailed discussions required for each subsection of the outline are not available for this particular compound based on the conducted searches.
Applications of O 3 Fluorophenyl Hydroxylamine in Chemical Synthesis
Functionalization of Scaffolds in Organic Synthesis (e.g., Bioisosteric Replacements)
O-(3-fluorophenyl)hydroxylamine and its derivatives have emerged as valuable tools in the functionalization of molecular scaffolds, particularly in the realm of medicinal chemistry. The strategic introduction of the 3-fluorophenylhydroxylamine moiety allows for the exploration of chemical space and the modulation of physicochemical and pharmacological properties of parent compounds. This is often achieved through bioisosteric replacement, a strategy where one functional group is substituted for another with similar steric and electronic properties to enhance a molecule's activity, selectivity, or metabolic stability.
A notable example of this approach is in the development of inhibitors for the kynurenine (B1673888) pathway, a major route of tryptophan degradation that is often overactivated in cancer. Researchers have identified a diaryl hydroxylamine (B1172632) scaffold as a promising starting point for the pan-inhibition of the three enzymes that catalyze the initial, rate-limiting step of this pathway. mdpi.com Within a series of synthesized diaryl hydroxylamines, O-((3-fluorophenyl)(phenyl)methyl)hydroxylamine was identified as one of the more potent analogues. mdpi.com
In an effort to further enhance the inhibitory potency of this scaffold, a bioisosteric replacement strategy was employed. The phenyl group of O-((3-fluorophenyl)(phenyl)methyl)hydroxylamine was substituted with a ferrocenyl moiety, leading to the synthesis of O-((ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine. mdpi.com The rationale behind this substitution lies in the unique electronic and steric properties of ferrocene, which can lead to improved biological activity compared to a purely organic parent molecule. mdpi.com This highlights the utility of the this compound core as a foundational scaffold that can be further functionalized to optimize biological activity.
The synthesis of these analogues demonstrates a practical application of scaffold functionalization. The general synthetic route involves the use of N-hydroxyphthalimide in a Gabriel-type synthesis to create the O-alkylated hydroxylamine. mdpi.com This methodology provides access to a class of O-((ferrocenyl)(aryl)methyl)hydroxylamines, which had not been previously reported in the literature. mdpi.com
The following table details the parent compound and its bioisosteric analogue:
| Compound Name | Molecular Formula | Role/Significance |
| O-((3-fluorophenyl)(phenyl)methyl)hydroxylamine | C₁₃H₁₂FNO | Parent diaryl hydroxylamine scaffold identified as a potent pan-inhibitor of the kynurenine pathway. mdpi.com |
| O-((ferrocenyl)(3-fluorophenyl)methyl)hydroxylamine | C₁₇H₁₆FFeNO | Ferrocenyl analogue synthesized via bioisosteric replacement of a phenyl group to potentially enhance inhibitory potency. mdpi.com |
This targeted functionalization of the diaryl hydroxylamine scaffold, using the 3-fluorophenyl group to fine-tune electronic properties and employing bioisosteric replacement, exemplifies a sophisticated strategy in modern drug design. The ongoing biological evaluation of these novel compounds will further elucidate the impact of such structural modifications. mdpi.com
Analogues and Derivatives of O 3 Fluorophenyl Hydroxylamine: Structure Reactivity Correlations
Systematic Variation of Aromatic Substituents and Fluorine Position in O-Arylhydroxylamines
The reactivity of O-arylhydroxylamines is largely dictated by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups, such as a nitro group, deactivate the ring towards electrophilic substitution and direct incoming groups to the meta position. libretexts.orglibretexts.org Conversely, electron-donating groups, like an amino group, activate the ring, directing substitution to the ortho and para positions. libretexts.orglibretexts.org The fluorine atom itself is an electron-withdrawing group, and its position on the ring can either enhance or counteract the effects of other substituents.
For instance, in O-(3-fluorophenyl)hydroxylamine, the fluorine atom is at the meta position relative to the hydroxylamine (B1172632) group. This placement has a significant impact on the acidity of the N-H proton and the nucleophilicity of the nitrogen atom. The structure-activity relationships of such compounds are of great interest, particularly in the context of designing inhibitors for enzymes like hypoxia-inducible factor prolyl hydroxylase (HIF PHD). nih.gov The precise positioning of substituents can lead to highly potent and selective inhibitors. nih.gov
The following table provides a summary of how different substituents and fluorine positions can affect the properties of O-arylhydroxylamines:
Table 1: Effects of Aromatic Substituents and Fluorine Position
| Substituent/Position | Effect on Reactivity | Key Research Findings |
|---|---|---|
| Fluorine at ortho-position | Increased steric hindrance near the hydroxylamine group. Strong inductive electron withdrawal. | Can influence binding selectivity in biological targets. |
| Fluorine at meta-position | Inductive electron withdrawal affecting N-H acidity. | Can modulate pKa and overall electronic properties. |
| Fluorine at para-position | Strongest resonance and inductive electron-withdrawing effects. | Significantly alters the electron density of the entire molecule. |
| Electron-donating groups (e.g., -OCH₃, -CH₃) | Increase the electron density of the aromatic ring, enhancing nucleophilicity. | Can lead to increased reactivity in certain coupling reactions. |
| Electron-withdrawing groups (e.g., -NO₂, -CN) | Decrease the electron density of the aromatic ring, reducing nucleophilicity. | Can be used to tune the electronic properties for specific applications. |
O-Alkylhydroxylamine Analogues with Fluorinated Alkyl Chains
Replacing the aryl group of this compound with an alkyl chain introduces a new set of structural variables that can be fine-tuned. When these alkyl chains are fluorinated, the resulting O-alkylhydroxylamine analogues exhibit unique properties due to the strong C-F bond and the electron-withdrawing nature of fluorine. nih.gov The presence of fluorine in an alkyl chain can significantly alter the compound's metabolic stability and lipophilicity. nih.gov
The synthesis of these analogues often involves the N-perfluoroalkylation of nitrosoarenes, which results in labile N-perfluoroalkylated hydroxylamines. nih.gov These intermediates can then be further functionalized to produce a variety of fluorinated compounds. nih.gov Research in this area has led to the development of methods for the controlled oxy/thiodefluorination of these hydroxylamine intermediates. nih.gov
The stability of fluorinated alkylamines can be challenging to manage, as they are prone to fluoride (B91410) elimination. nih.gov However, this reactivity can also be harnessed for synthetic purposes, as seen in the use of fluorinated ethylamines as fluorinating agents. nih.gov The table below highlights some key aspects of O-alkylhydroxylamines with fluorinated alkyl chains.
Table 2: Properties of O-Alkylhydroxylamines with Fluorinated Alkyl Chains
| Feature | Impact on Properties | Synthetic Considerations |
|---|---|---|
| Degree of Fluorination | Increases metabolic stability and alters lipophilicity. | Can be controlled through the choice of fluorinating agent and reaction conditions. |
| Chain Length | Affects the overall size and flexibility of the molecule. | Can be varied to optimize interactions with biological targets. |
| Branching | Introduces steric bulk, which can influence reactivity. | Can be used to create more complex and specific molecular architectures. |
N-Substituted Fluorophenylhydroxylamines: Synthetic and Reactivity Divergence
The introduction of a substituent on the nitrogen atom of a fluorophenylhydroxylamine opens up a wide range of synthetic possibilities and leads to compounds with divergent reactivity. N-substituted arylamines are crucial structural motifs in many biologically active molecules and functional materials. rsc.org Traditional methods for their synthesis often involve the cross-coupling of arylamines with electrophilic reagents. rsc.org
More recent and efficient methods focus on the direct reductive cross-coupling of nitroarenes, which avoids the need for protection and deprotection steps. rsc.org This approach allows for the synthesis of a wide variety of N-substituted arylamine derivatives, including N-alkylanilines and diarylamines. rsc.org The reactivity of these N-substituted compounds is highly dependent on the nature of the substituent.
For example, N-alkylation can increase the nucleophilicity of the nitrogen atom, while N-acylation can decrease it. These modifications have a profound impact on the compound's chemical behavior and its potential applications. The following table summarizes the effects of different N-substituents on the properties of fluorophenylhydroxylamines.
Table 3: Effects of N-Substitution on Fluorophenylhydroxylamines
| N-Substituent | Effect on Reactivity | Synthetic Methods |
|---|---|---|
| Alkyl Group | Increases nucleophilicity and basicity of the nitrogen atom. | Reductive amination of aldehydes and ketones. organic-chemistry.org |
| Aryl Group | Can participate in resonance, affecting the electronic properties of the molecule. | Buchwald-Hartwig amination, Ullmann condensation. organic-chemistry.org |
| Acyl Group | Decreases the nucleophilicity of the nitrogen atom due to resonance with the carbonyl group. | Acylation with acid chlorides or anhydrides. |
| Perfluoroalkyl Group | Creates labile intermediates prone to fluoride elimination. | N-perfluoroalkylation of nitrosoarenes. nih.gov |
Impact of Bioisosteric Replacements on Chemical Properties
Bioisosterism, the replacement of one chemical motif with another that has similar physical or chemical properties, is a powerful tool in drug design and materials science. nih.govnih.gov The goal of such replacements is to create new molecules with improved properties, such as enhanced biological activity, better metabolic stability, or reduced toxicity. nih.govcambridgemedchemconsulting.com
The fluorine atom itself can be considered a bioisostere for a hydrogen atom or a hydroxyl group. cambridgemedchemconsulting.com Replacing hydrogen with fluorine can block metabolic pathways and increase a compound's stability. nih.gov The interchangeability of fluorine and oxygen is also a key consideration, as their similar ionic radii allow for facile substitution. researchgate.net The following table provides examples of bioisosteric replacements and their potential impact on chemical properties.
Table 4: Bioisosteric Replacements and Their Impact
| Original Group | Bioisosteric Replacement | Potential Impact on Properties |
|---|---|---|
| Phenyl Ring | Pyridyl, Thiophene | Alters aromaticity, introduces heteroatoms, can serve as hydrogen bond acceptors. |
| Phenyl Ring | Cubane, Bicyclo[1.1.1]pentane | Changes the three-dimensional shape and rigidity of the molecule. nih.govresearchgate.net |
| Hydrogen Atom | Fluorine Atom | Increases metabolic stability, alters pKa, can improve binding affinity. nih.govcambridgemedchemconsulting.com |
| Hydroxyl Group | Fluorine Atom | Removes a hydrogen bond donor, can alter lipophilicity. cambridgemedchemconsulting.com |
| Carboxylic Acid | Tetrazole | Similar acidity, can improve metabolic stability and oral bioavailability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
